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4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

muscarinic receptor M1 selectivity CNS drug discovery

Non-selective muscarinic antagonists like atropine confound CNS studies with peripheral side effects. This indoline-piperazine benzamide provides a measurable M1 preference (Ki=156 nM; 8.8-fold over M2), enabling cleaner target engagement. • M1 Ki=156 nM vs M2 Ki=1.37 µM (radioligand displacement) • Reference standard for M1/M2 selectivity assay validation • Key intermediate for benzamide SAR library synthesis • Supplied with CoA; custom synthesis for bulk orders

Molecular Formula C25H34N4O2
Molecular Weight 422.573
CAS No. 922089-39-2
Cat. No. B2613329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
CAS922089-39-2
Molecular FormulaC25H34N4O2
Molecular Weight422.573
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
InChIInChI=1S/C25H34N4O2/c1-4-31-22-8-5-19(6-9-22)25(30)26-18-24(29-15-13-27(2)14-16-29)20-7-10-23-21(17-20)11-12-28(23)3/h5-10,17,24H,4,11-16,18H2,1-3H3,(H,26,30)
InChIKeyNFCJSLCLVFMXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxybenzamide Muscarinic Ligand Guide


4-Ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (CAS 922089-39-2) is a synthetic benzamide derivative belonging to a class of indoline-piperazine compounds that have been investigated for central nervous system indications. This compound has documented binding affinity at muscarinic acetylcholine receptors (mAChRs), specifically the M1 and M2 subtypes [1]. Its structure combines a 4-ethoxyphenyl group with a 1-methylindolin-5-yl-piperazine-ethyl linker, distinguishing it from other benzamide analogs in this chemical series [1].

1 Supports M1-preferring muscarinic receptor profiling in CNS research
2 Indoline-piperazine benzamide core with reported binding data
3 4-Ethoxy substituent enables selectivity-focused SAR exploration

Why Generic Muscarinic Ligands Cannot Substitute 4-Ethoxybenzamide


Muscarinic acetylcholine receptors (M1–M5) play distinct physiological roles, and subtype selectivity is critical for avoiding off-target effects. Generic mAChR antagonists like atropine are non-selective, leading to unwanted peripheral side effects. The target compound demonstrates a measurable selectivity window between M1 (Ki = 156 nM) and M2 (Ki = 1.37 µM), approximately 8.8-fold preference for M1 [1]. This selectivity profile, though moderate, is not replicated by all indoline-piperazine benzamide analogs, where minor structural changes can abolish or invert subtype preference [2]. Therefore, substituting this specific compound with a close analog without verifying its selectivity data can compromise experimental outcomes in neuroscience or respiratory research models.

4-Ethoxybenzamide (Indoline-Piperazine Benzamide)
M1/M2 subtype preference profile based on reported binding assay
Specific 4-ethoxy substitution contributes to selectivity context
Generic mAChR Antagonists (e.g., Atropine)
Non-selective binding across M1–M5 may not replicate the M1-preferring profile
Structural analogs with different para-substituents may invert or abolish M1 preference

Quantitative Differentiation Evidence for 4-Ethoxybenzamide


M1 vs. M2 Subtype Selectivity Profile

The compound exhibits a Ki of 156 nM at the muscarinic M1 receptor and a Ki of 1.37 µM at the M2 receptor, yielding an approximately 8.8-fold selectivity for M1 over M2 in displacement assays [1]. In direct comparison, the non-selective antagonist atropine typically shows less than 5-fold selectivity across M1–M3 subtypes in similar binding assays [2]. This differential selectivity profile indicates that 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is more M1-preferring than classic muscarinic antagonists, a property that may be valuable for CNS-targeted research where M2 antagonism is associated with cardiac side effects.

M1 vs M2 Selectivity
Cross-study comparable
M1 Ki: 156 nM
M2 Ki: 1.37 µM
M1/M2 ~8.8
Atropine:
Supports M1-preferring profile for CNS target engagement studies
Radioligand displacement conditions differ across assays
4-Ethoxy SAR
Class-level inference
Class-level inference; M1 Ki 156 nM reported
Para-substituent may influence M1 binding affinity
Direct analog binding data not publicly available
M3/M4 Selectivity Inference
Class-level inference
M3/M4 activity not reported; inferred low
May minimize peripheral muscarinic receptor engagement in research models
Inferred from M1/M2 profile and receptor pharmacology
muscarinic receptor M1 selectivity CNS drug discovery

Ethoxy Substituent Effect on Muscarinic Binding

In a series of N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide derivatives, the 4-ethoxy substituent on the benzamide ring is associated with distinct muscarinic receptor affinity profiles. While direct head-to-head binding data for all analogs is not publicly available, SAR studies on related indoline-piperazine templates indicate that electron-donating groups like ethoxy at the para position can enhance M1 binding affinity relative to unsubstituted or halogen-substituted analogs [1]. The compound's M1 Ki of 156 nM is consistent with this trend, and procurement of this specific ethoxy derivative is essential for maintaining M1 selectivity in screening cascades.

4-Ethoxy SAR
Class-level inference
Class-level inference; M1 Ki 156 nM reported
Para-substituent may influence M1 binding affinity
Direct analog binding data not publicly available
SAR benzamide analog ethoxy group muscarinic

M3 and M4 Subtype Activity Profile

Although comprehensive selectivity data across all five muscarinic subtypes is not publicly available for this compound, the available M1 (Ki=156 nM) and M2 (Ki=1.37 µM) data indicate a low likelihood of potent M3 or M4 binding, as M2 is typically the most closely related subtype to M1 in terms of ligand recognition [1]. In contrast, many clinical muscarinic antagonists exhibit significant M3 binding (e.g., tiotropium M3 Ki ~0.2 nM), which can lead to bronchial effects. The target compound's profile suggests a cleaner M1-preferring signature, which is advantageous for CNS programs aiming to minimize peripheral muscarinic side effects [2].

M3/M4 Selectivity Inference
Class-level inference
M3/M4 activity not reported; inferred low
May minimize peripheral muscarinic receptor engagement in research models
Inferred from M1/M2 profile and receptor pharmacology
M3 receptor M4 receptor selectivity profiling

Optimal Application Scenarios for 4-Ethoxybenzamide


M1-Preferring Tool Compounds for CNS Programs

The compound's modest M1 selectivity (8.8-fold over M2) makes it suitable as a starting point for medicinal chemistry optimization targeting cognitive disorders or schizophrenia, where M1 agonism or positive allosteric modulation is desired and M2 antagonism should be avoided to prevent cardiac effects [1].

Muscarinic Subtype Selectivity Panels

As a reference compound with known M1 and M2 Ki values (156 nM and 1.37 µM, respectively), this benzamide can serve as a calibration standard in radioligand binding displacement assays to validate assay sensitivity and subtype selectivity across different laboratories [1].

Indoline-Piperazine Benzamide SAR

Given the inferred importance of the 4-ethoxy substituent for M1 affinity, this compound is a key intermediate for generating focused libraries to explore the structure-activity relationships around the benzamide ring, enabling systematic investigation of electronic and steric effects on muscarinic receptor binding [1].

In Vivo CNS Pharmacology in Rodents

With its moderate M1 preference and likely low M3 activity, this compound may be used in rodent behavioral models to assess cognitive enhancement without the confounding effects of peripheral cholinergic blockade, provided appropriate pharmacokinetic profiling is conducted [2].

Application
Selection Property
Validation Focus
CNS muscarinic receptor research
M1 subtype preference review
M1/M2 selectivity profiling in binding assays
mAChR binding assay calibration
Reported M1/M2 affinity parameters
Assay sensitivity and subtype selectivity validation
Benzamide SAR libraries
4-Ethoxy substitution pattern
Electronic/steric effects on mAChR binding
In vivo rodent CNS pharmacology
M1-preferring profile with low inferred M3 activity
Cognitive endpoint models with peripheral cholinergic monitoring
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